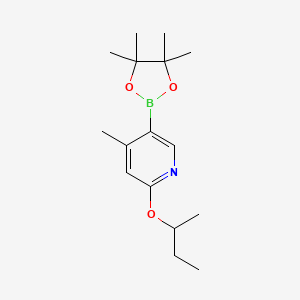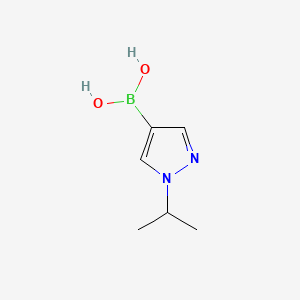
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Isopropyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1201643-90-4 . It has a molecular weight of 153.98 . The IUPAC name for this compound is 1-isopropyl-1H-pyrazol-4-ylboronic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Applications in Suzuki Couplings
An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, closely related to (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, has been developed. This method involves the isolation of the corresponding lithium hydroxy ate complex, which is useful in Suzuki coupling reactions without the need for added base. This advancement is significant for the synthesis of various biologically active compounds, demonstrating the versatility of pyrazole-boronic acids in organic synthesis (Mullens, 2009).
2. Synthesis and Structural Characterization
Another study focused on the synthesis and structural characterization of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are structurally similar to the compound . These acids were obtained through sequential lithiation/silylation and lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles. The study provides insights into the potential of these boronic acids in various chemical applications, highlighting their significance in advanced organic synthesis (Durka et al., 2015).
3. Study of Protodeboronation Processes
A detailed study on the protodeboronation of heteroaromatic boronic acids, including pyrazole-boronic acids, offers significant insights into the stability and reactivity of these compounds. Understanding the protodeboronation process is crucial for the development of more stable and reactive boronic acid derivatives for various scientific applications (Cox et al., 2016).
4. Pyrazole Derivatives of Diborane(4)
Research on pyrazole derivatives of diborane(4) provides insights into the chemistry of Boron Pyrazole species, which are structurally related to this compound. This research aids in understanding the polymeric structure and chemical behavior of such compounds, which can be pivotal in developing new materials and catalytic systems (Brock et al., 1988).
Safety and Hazards
“(1-Isopropyl-1H-pyrazol-4-yl)boronic acid” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Wirkmechanismus
Target of Action
It is known that boronic acid derivatives can interact with various molecular targets, including serine proteases, transcription factors, receptors, and other significant molecules . In particular, this compound has been used to synthesize Imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and Pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
Mode of Action
Boronic acid derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process is known as transmetalation .
Biochemical Pathways
The compound’s use in suzuki–miyaura coupling reactions suggests it plays a role in carbon-carbon bond formation . Additionally, its use in synthesizing inhibitors for phosphodiesterase 10A and histone lysine demethylase families indicates it may affect pathways involving these enzymes .
Result of Action
It is known that boronic acid derivatives can have various pharmacological effects . For instance, some boronic acid derivatives have demonstrated antiproliferative effects on a triple-negative breast cancer model .
Eigenschaften
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZNLMUFJYZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681761 |
Source


|
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-90-4 |
Source


|
| Record name | B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
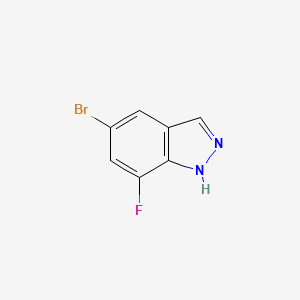
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)

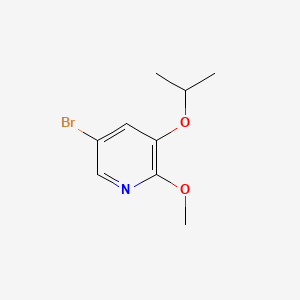
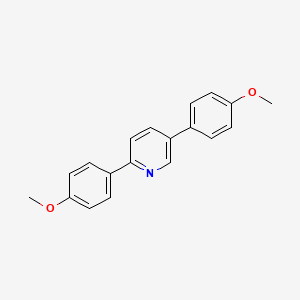
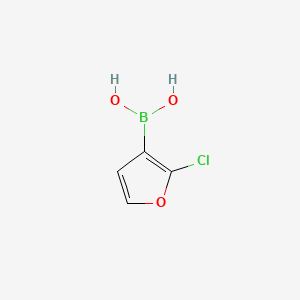
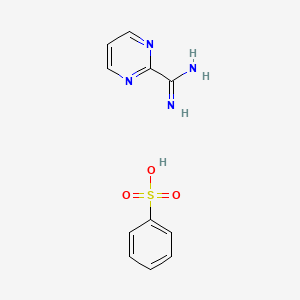
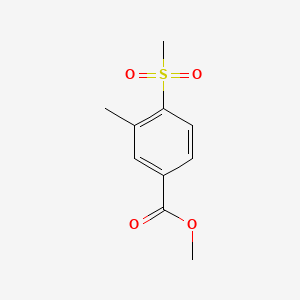
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
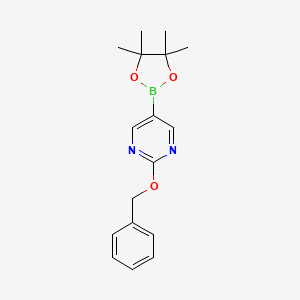


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
